REACTION_SMILES
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[Br:8][c:9]1[cH:10][cH:11][c:12]([NH2:13])[cH:14][cH:15]1.[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[CH3:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21].[CH3:1][C:2](=[CH:3][C:4](=[O:5])[Cl:6])[CH3:7]>>[CH3:1][C:2](=[CH:3][C:4](=[O:5])[NH:13][c:12]1[cH:11][cH:10][c:9]([Br:8])[cH:15][cH:14]1)[CH3:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=CC(=O)Cl
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Name
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Type
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product
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Smiles
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CC(C)=CC(=O)Nc1ccc(Br)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |